molecular formula C20H20O B12539977 Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- CAS No. 142408-13-7

Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl-

Cat. No.: B12539977
CAS No.: 142408-13-7
M. Wt: 276.4 g/mol
InChI Key: OVZWITOOEPTMKU-UHFFFAOYSA-N
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Description

Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and specific functional groups. It is known for its significant role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This process involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroaromatic compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- has numerous applications in scientific research:

    Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications and its role in understanding disease mechanisms.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. These interactions are often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites and modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene
  • 7,12-Dimethylbenz(a)anthracene
  • 1,2-Benzanthracene

Uniqueness

Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- is unique due to its specific functional groups and structural configuration. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its tetrahydro structure and the presence of hydroxyl and methyl groups make it particularly interesting for various applications in research and industry.

Properties

CAS No.

142408-13-7

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracen-1-ol

InChI

InChI=1S/C20H20O/c1-12-15-7-3-4-8-16(15)13(2)19-17(12)11-10-14-6-5-9-18(21)20(14)19/h3-4,7-8,10-11,18,21H,5-6,9H2,1-2H3

InChI Key

OVZWITOOEPTMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(CCC3)O

Origin of Product

United States

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